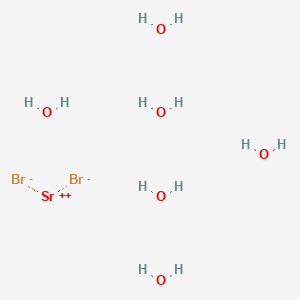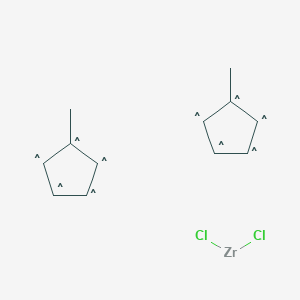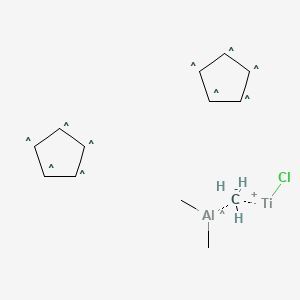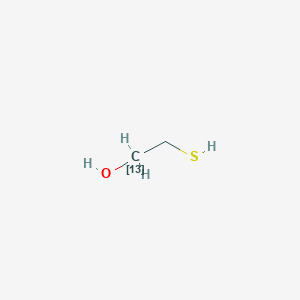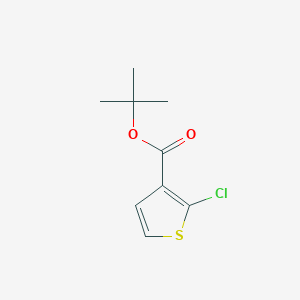
2-Ethylhexanoic acid,cobalt salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) 2-ethylhexanoate solution is an organometallic compound that is soluble in organic solvents. It is commonly used as a catalyst in various chemical reactions, particularly in polymerization and oxidation processes. The compound is known for its ability to accelerate the drying of paints and coatings, making it a valuable component in the coatings industry .
Vorbereitungsmethoden
Cobalt(II) 2-ethylhexanoate solution is typically prepared by reacting cobalt(II) oxide or cobalt(II) hydroxide with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as mineral spirits, under controlled temperature and pressure conditions. The resulting product is a solution containing cobalt(II) 2-ethylhexanoate .
Analyse Chemischer Reaktionen
Cobalt(II) 2-ethylhexanoate solution undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of organic compounds to their oxidized forms.
Reduction: The compound can also participate in reduction reactions, where it helps in the reduction of other chemical species.
Substitution: Cobalt(II) 2-ethylhexanoate can undergo substitution reactions, where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reactants and conditions used .
Wissenschaftliche Forschungsanwendungen
Cobalt(II) 2-ethylhexanoate solution has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs and therapeutic agents.
Industry: Cobalt(II) 2-ethylhexanoate is widely used in the coatings industry as a drying agent for paints and coatings. .
Wirkmechanismus
The mechanism of action of cobalt(II) 2-ethylhexanoate solution involves its ability to act as a catalyst in various chemical reactions. The compound interacts with reactants, facilitating the formation of intermediate species that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) 2-ethylhexanoate solution can be compared with other similar compounds, such as:
Cobalt(II) acetylacetonate: Another cobalt-based catalyst used in organic synthesis and polymerization reactions.
Cobalt(II) naphthenate: Commonly used as a drying agent in the coatings industry.
Copper(II) 2-ethylhexanoate: Similar to cobalt(II) 2-ethylhexanoate, but with copper as the central metal ion
Cobalt(II) 2-ethylhexanoate is unique in its specific catalytic properties and its effectiveness as a drying agent in the coatings industry .
Eigenschaften
Molekularformel |
C16H32CoO4 |
|---|---|
Molekulargewicht |
347.36 g/mol |
IUPAC-Name |
cobalt;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
YZRQXCANVHHNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




